molecular formula C16H14ClNO B1386156 1-[Chloro(phenyl)acetyl]indoline CAS No. 1094501-18-4

1-[Chloro(phenyl)acetyl]indoline

Cat. No. B1386156
M. Wt: 271.74 g/mol
InChI Key: PCTFVGGNARKAKP-UHFFFAOYSA-N
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Description

“1-[Chloro(phenyl)acetyl]indoline” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties .


Synthesis Analysis

The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . Many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .


Molecular Structure Analysis

Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .


Chemical Reactions Analysis

Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .

Scientific Research Applications

Synthesis and Biological Evaluation

1-[Chloro(phenyl)acetyl]indoline is a versatile intermediate in the synthesis of various pharmacologically active derivatives. Research demonstrates its use in preparing chalcone derivatives with significant anti-inflammatory properties. The process involves reacting indole with chloroacetyl chloride to produce 2-chloro-1-(indoline-1-yl) ethanone, which is then subjected to further chemical transformations to yield the desired compounds. These derivatives have been evaluated for their anti-inflammatory activity using the carrageenan-induced rat hind paw edema model, showing promising results (Rehman, Saini, & Kumar, 2022).

Antimicrobial and Antifungal Activities

1-[Chloro(phenyl)acetyl]indoline serves as a precursor in synthesizing novel 1H-indole derivatives with notable antimicrobial and antifungal activities. These derivatives are synthesized through a reaction with chloroacetyl chloride, followed by various chemical modifications. The antimicrobial efficacy of these compounds has been tested against both gram-positive and gram-negative bacteria, as well as fungi like Aspergillus niger and Candida albicans, showing significant activity which highlights the potential of 1-[Chloro(phenyl)acetyl]indoline-based derivatives in developing new antimicrobial agents (2020).

Synthesis of Novel Indole Derivatives

The compound has been utilized in the synthesis of novel indole derivatives with potential applications in various fields, including materials science and pharmacology. Studies illustrate the synthesis of complex molecules like 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, which are characterized by advanced techniques such as Hirshfeld surface analysis and DFT calculations to understand their structural and electronic properties (Geetha et al., 2019).

Corrosion Inhibition

Research into the corrosion inhibition properties of indoline compounds derived from 1-[Chloro(phenyl)acetyl]indoline has shown effectiveness in protecting N80 steel in acidic environments. The synthesized indoline compounds have demonstrated mixed-type inhibition behavior and adherence to the Langmuir adsorption isotherm, suggesting their potential as corrosion inhibitors in industrial applications (Yadav, Sarkar, & Purkait, 2015).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . There is still room for improvement in the field of indole synthesis .

properties

IUPAC Name

2-chloro-1-(2,3-dihydroindol-1-yl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO/c17-15(13-7-2-1-3-8-13)16(19)18-11-10-12-6-4-5-9-14(12)18/h1-9,15H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTFVGGNARKAKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[Chloro(phenyl)acetyl]indoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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